molecular formula C6H16Cl2N2 B2742659 (2R,3S)-2,3-dimethylpiperazine dihydrochloride CAS No. 106763-33-1

(2R,3S)-2,3-dimethylpiperazine dihydrochloride

Cat. No. B2742659
CAS RN: 106763-33-1
M. Wt: 187.11
InChI Key: BYUWKKJYHUTOSI-RUTFAPCESA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, EC number, and IUPAC name .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

The study of the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides reveals the formation of infinite chains bridged by strong, symmetrical, and linear hydrogen bonds. The research provides insights into the conformational dynamics of the piperazine ring and electrostatic interactions with the Cl− ion, alongside detailed FTIR, NMR, and potentiometric analysis (Dega-Szafran et al., 2002).

Chemical Reactions and Synthesis

Research on the syntheses and reactions of various substituted pyrazine monoxides with phosphoryl chloride or acetic anhydride has been conducted. This work expands on the understanding of the conversion processes to diketopiperazines, offering foundational knowledge for further synthetic applications in medicinal chemistry and materials science (Ohta, Akita, & Hara, 1979).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For pharmaceutical compounds, this often involves interactions with biological molecules in the body .

Safety and Hazards

Safety and hazard information for a compound includes understanding its toxicity, flammability, and environmental impact. This information is often found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and potential for commercialization .

properties

IUPAC Name

(2S,3R)-2,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUWKKJYHUTOSI-RUTFAPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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